Comparative In Vitro Antiviral Potency of Adefovir vs. Tenofovir in HBV Cell Culture
In vitro assays using HBV-transfected human hepatoma cell lines demonstrate a significant difference in antiviral potency between adefovir and tenofovir. Adefovir exhibits an EC50 range of 0.2 to 2.5 µM [1], while tenofovir is reported to be approximately 30-fold more potent against HBV [2]. This substantial difference in intrinsic antiviral activity is a key factor in their differing clinical dosing and efficacy.
| Evidence Dimension | Antiviral Potency (EC50/IC50) |
|---|---|
| Target Compound Data | 0.2 - 2.5 µM (Adefovir) |
| Comparator Or Baseline | Tenofovir (value not specified in source, but described as 30-fold more potent) |
| Quantified Difference | Tenofovir is approximately 30-fold more potent than adefovir. |
| Conditions | HBV-transfected human hepatoma cell lines. |
Why This Matters
This data quantitatively establishes the lower intrinsic potency of adefovir, which informs its use as a less potent alternative and explains why higher clinical doses of tenofovir are not required to achieve superior viral suppression.
- [1] Sigmapharm Laboratories, LLC. ADEFOVIR DIPIVOXIL - FDA Package Insert, Section 12.4 Microbiology. 2023. View Source
- [2] Hepatox.org. Adefovir. (Note: This source reports the 30-fold difference). View Source
